6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate
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Overview
Description
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate is a chemical compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including enantioselective construction and desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding alcohol and acid.
Scientific Research Applications
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate has been extensively studied for its pharmacological properties. It acts as a competitive antagonist at the 5-hydroxytryptamine4 (5-HT4) receptor, which is involved in various physiological processes . This compound has been used in research to study the effects of 5-HT4 receptor antagonism in isolated preparations of rat esophageal tunica muscularis mucosae and guinea pig ileum .
Mechanism of Action
The mechanism of action of 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate involves its interaction with the 5-HT4 receptor. As a competitive antagonist, it binds to the receptor and prevents the binding of endogenous 5-hydroxytryptamine (serotonin), thereby inhibiting its physiological effects . This interaction can modulate various signaling pathways and physiological responses, making it a valuable tool for studying the role of the 5-HT4 receptor in different tissues .
Comparison with Similar Compounds
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate can be compared with other tropane alkaloids, such as:
Tropine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Scopolamine: Another tropane alkaloid used to treat motion sickness and postoperative nausea and vomiting.
The uniqueness of this compound lies in its specific interaction with the 5-HT4 receptor, which distinguishes it from other tropane alkaloids that may target different receptors or have different therapeutic applications .
Properties
CAS No. |
54725-50-7 |
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Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(6-methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate |
InChI |
InChI=1S/C11H19NO3/c1-7(13)15-9-4-8-5-11(14-3)10(6-9)12(8)2/h8-11H,4-6H2,1-3H3 |
InChI Key |
PVPIJYUIBNCONW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CC(C(C1)N2C)OC |
Origin of Product |
United States |
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